N1-Ethylpseudouridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C11H16N2O6 |

|---|---|

分子量 |

272.25 g/mol |

IUPAC 名称 |

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-2-13-3-5(10(17)12-11(13)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-,9+/m1/s1 |

InChI 键 |

AMMRPAYSYYGRKP-BGZDPUMWSA-N |

手性 SMILES |

CCN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

规范 SMILES |

CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

产品来源 |

United States |

Foundational & Exploratory

What is the chemical structure of N1-Ethylpseudouridine?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental context of N1-Ethylpseudouridine, a modified nucleoside of significant interest in the field of mRNA therapeutics.

Introduction

This compound (N1-ethyl-Ψ or Et1Ψ) is a synthetic derivative of pseudouridine, the most abundant modified nucleoside found in RNA.[1] Like its well-studied counterpart, N1-methylpseudouridine (m1Ψ), this compound is utilized in the synthesis of messenger RNA (mRNA) to enhance its therapeutic potential. The incorporation of such modified nucleosides into mRNA transcripts has been shown to reduce innate immune activation and increase protein expression, critical advancements that have enabled the success of mRNA-based vaccines and therapies.

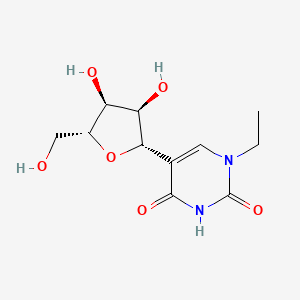

Chemical Structure and Identification

This compound is characterized by the substitution of an ethyl group at the N1 position of the pseudouridine base. Pseudouridine itself is an isomer of uridine where the ribose sugar is attached to the uracil base via a carbon-carbon (C5-C1') bond instead of the canonical nitrogen-carbon (N1-C1') glycosidic bond. This C-glycoside feature is fundamental to its unique properties.[1]

Deduced Chemical Properties:

| Property | Deduced Value |

| Molecular Formula | C11H16N2O6 |

| Molecular Weight | 272.25 g/mol |

Note: These values are calculated based on the deduced structure and have not been experimentally verified from public sources.

The structure of the closely related N1-Methylpseudouridine is well-documented, with the molecular formula C10H14N2O6 and a molecular weight of 258.23 g/mol .[2]

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of this compound, highlighting the ethyl group at the N1 position of the uracil ring and the characteristic C-C bond between the base and the ribose sugar.

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

While detailed, step-by-step synthesis protocols for this compound are not widely published in peer-reviewed literature, its creation has been reported in the context of developing novel modified nucleosides for mRNA synthesis.

Synthesis of N1-Substituted Pseudouridine 5'-Triphosphates:

A study by researchers at TriLink BioTechnologies reported the synthesis of seven N1-substituted pseudouridine derivatives, including N1-ethyl-Ψ, and their corresponding 5'-triphosphates.[3] Although the specific reaction conditions and purification methods were not detailed in the available document, the general approach involves the chemical modification of pseudouridine followed by phosphorylation to yield the triphosphate form necessary for in vitro transcription.

Incorporation into mRNA via In Vitro Transcription:

The 5'-triphosphate form of this compound (this compound-5'-Triphosphate) is a substrate for T7 RNA polymerase.[4] It is used in in vitro transcription reactions to produce mRNA where some or all of the uridine bases are replaced by this compound.

-

Objective: To produce modified mRNA with reduced immunogenicity and potentially enhanced translational efficiency.

-

General Methodology: Uridine triphosphate (UTP) in the in vitro transcription reaction mixture is substituted with this compound-5'-Triphosphate. The reaction is carried out using a linearized DNA template containing the gene of interest under the control of a T7 promoter, along with T7 RNA polymerase and the other three standard nucleotide triphosphates (ATP, CTP, GTP).

The resulting this compound-containing mRNA can then be purified and used for various downstream applications, including transfection into cell lines or in vivo delivery for therapeutic or vaccination purposes.[3] Studies have shown that mRNAs modified with N1-substituted pseudouridines exhibit decreased cell toxicity compared to wild-type mRNA.[3]

Signaling and Workflow Diagrams

The primary rationale for using this compound is to modulate the interaction of mRNA with the innate immune system and the translational machinery.

Workflow for Modified mRNA Production and Application:

The following diagram outlines the general workflow from the synthesis of N1-substituted pseudouridine triphosphates to their application in cellular systems.

Caption: Production and cellular workflow of this compound modified mRNA.

Signaling Pathway Modulation:

Incorporation of modified nucleosides like this compound is known to dampen the activation of intracellular pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and Protein Kinase R (PKR), which would otherwise recognize unmodified single-stranded RNA as foreign and trigger an antiviral response, leading to translational shutdown.

Caption: N1-Ethyl-Ψ mRNA avoids innate immune sensing, promoting translation.

Conclusion

This compound represents an important modification in the expanding toolbox for mRNA engineering. By altering the chemical nature of the RNA backbone, it helps to overcome key hurdles of immunogenicity and translational efficiency that have historically challenged the development of RNA-based therapeutics. Further research into the specific biophysical and pharmacological properties of this compound and other N1-substituted derivatives will continue to refine the design and efficacy of next-generation mRNA medicines.

References

An In-depth Technical Guide to the Mechanism of Action of N1-Alkyl-Pseudouridine in mRNA

A focus on N1-Methylpseudouridine with insights into N1-Ethylpseudouridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N1-alkyl-pseudouridine modifications in messenger RNA (mRNA), with a primary focus on the extensively studied N1-methylpseudouridine (m1Ψ). Due to the limited availability of in-depth public data on this compound (N1-Et-Ψ), this guide will use m1Ψ as the principal model to elucidate the core principles of how N1-alkylation of pseudouridine enhances the therapeutic potential of mRNA. Available comparative data for N1-Et-Ψ will be presented to provide specific insights into its characteristics.

The incorporation of modified nucleosides, particularly m1Ψ, into in vitro transcribed (IVT) mRNA has been a pivotal development in the field of mRNA therapeutics, as exemplified by the success of the Pfizer-BioNTech and Moderna COVID-19 vaccines.[1][2] These modifications are crucial for overcoming the primary challenges associated with synthetic mRNA: its inherent immunogenicity and instability, and for enhancing its translational efficiency.[3][4]

Core Mechanisms of Action

The therapeutic efficacy of m1Ψ-modified mRNA stems from a multi-faceted mechanism of action that favorably modulates its interaction with the cellular machinery.

Unmodified single-stranded RNA can be recognized by various pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs) like RIG-I and MDA5.[4][5] This recognition triggers a cascade of inflammatory responses, leading to the production of type I interferons and other pro-inflammatory cytokines, which can cause adverse effects and suppress protein translation.[4]

The incorporation of m1Ψ into the mRNA sequence significantly mitigates this immune recognition.[2][3] The proposed mechanisms for this immune evasion include:

-

Altered RNA Conformation: The presence of m1Ψ is thought to alter the secondary and tertiary structure of the mRNA molecule, which may prevent or reduce its binding to PRRs.[6]

-

Steric Hindrance: The methyl group at the N1 position of pseudouridine may sterically hinder the interaction of the nucleobase with the binding pockets of immune sensors like TLR7.[4]

-

Reduced Activation of Downstream Pathways: By evading PRR recognition, m1Ψ-modified mRNA avoids the activation of downstream signaling pathways that lead to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).[7][8] Phosphorylated eIF2α is a potent inhibitor of global protein synthesis.

N1-methylpseudouridine modification has been shown to dramatically increase the yield of protein translated from the mRNA template.[1][3] This enhancement is attributed to several factors:

-

Bypassing eIF2α-mediated Translational Shutdown: As mentioned above, by preventing the activation of the innate immune response, m1Ψ-modified mRNA circumvents the phosphorylation of eIF2α, a key step that would otherwise halt protein synthesis.[7][8]

-

Increased Ribosome Density and Pausing: Studies have shown that the presence of m1Ψ in an mRNA transcript can lead to increased ribosome pausing and a higher density of ribosomes on the mRNA.[2][8][9] This increased ribosome loading is thought to make the mRNA more permissive for translation initiation, potentially by favoring ribosome recycling on the same transcript or by facilitating the recruitment of new ribosomes.[8][9]

-

Minimal Impact on Translational Fidelity: While enhancing translation, m1Ψ does not appear to significantly compromise the accuracy of protein synthesis.[10][11][12] Some studies suggest subtle, context-dependent effects on decoding fidelity, but overall, it produces faithful protein products.[12][13] Recent research has indicated that m1Ψ incorporation can lead to +1 ribosomal frameshifting at specific "slippery sequences," an effect that can be mitigated by synonymous codon changes.[14]

While the primary benefits of m1Ψ are considered to be reduced immunogenicity and enhanced translation, it may also contribute to the overall stability of the mRNA molecule. Pseudouridine itself has been shown to either stabilize or destabilize mRNA depending on the context.[15] The modification can protect against degradation by certain cellular ribonucleases.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing N1-alkyl-pseudouridine-modified mRNA to other forms of mRNA.

Table 1: Comparison of Reporter Gene Expression from Modified mRNA

| mRNA Modification | Cell Line | Relative Protein Expression (compared to unmodified or Ψ-modified) | Reference |

| N1-methylpseudouridine (m1Ψ) | Mammalian cell lines | Up to ~13-fold higher than Ψ-modified mRNA | [3] |

| N1-methylpseudouridine (m1Ψ) | Mice | Up to ~13-fold higher than Ψ-modified mRNA | [3] |

| 5-methylcytidine/N1-methylpseudouridine (m5C/m1Ψ) | Mammalian cell lines | Up to ~44-fold higher than m5C/Ψ-modified mRNA | [3] |

| N1-ethyl-Ψ (Et1Ψ) | THP-1 cells | Higher than Ψ-mRNA and close to m1Ψ-mRNA | [7] |

| N1-(2-fluoroethyl)-Ψ (FE1Ψ) | THP-1 cells | Higher than Ψ-mRNA and close to m1Ψ-mRNA | [7] |

| N1-propyl-Ψ (Pr1Ψ) | THP-1 cells | Higher than Ψ-mRNA and close to m1Ψ-mRNA | [7] |

| N1-methoxymethyl-Ψ (MOM1Ψ) | THP-1 cells | Higher than Ψ-mRNA and close to m1Ψ-mRNA | [7] |

Table 2: Immunogenicity Profile of Modified mRNA

| mRNA Modification | Cell Type / System | Key Cytokine/Immune Marker Levels (compared to unmodified mRNA) | Reference |

| N1-methylpseudouridine (m1Ψ) | Primary human fibroblast-like synoviocytes | Suppressed IL-6, TNF-α, and CXCL10 expression | [16] |

| N1-methylpseudouridine (m1Ψ) | Human A549 cells | Suppressed IFN-β and CCL5 expression | [16] |

| N1-methylpseudouridine (m1Ψ) | Human monocyte-derived macrophages | Downregulated CXCL10 expression | [16] |

| N1-methylpseudouridine (m1Ψ) | In vitro transfection | Reduced intracellular innate immunogenicity | [3] |

Experimental Protocols

The standard method for producing modified mRNA is through in vitro transcription (IVT).

Principle: A linearized DNA template containing a bacteriophage promoter (e.g., T7), the desired mRNA sequence, and a poly(T) tract is transcribed by the corresponding RNA polymerase in the presence of nucleotide triphosphates (NTPs). To incorporate N1-alkyl-pseudouridine, the uridine triphosphate (UTP) in the reaction mixture is completely replaced with N1-alkyl-pseudouridine triphosphate (e.g., N1-methylpseudouridine-5'-triphosphate).

Detailed Methodology:

-

Template Preparation: A linear DNA template is generated by PCR amplification or by linearization of a plasmid containing the gene of interest downstream of a T7 promoter.[17]

-

In Vitro Transcription Reaction Setup: A typical 20 µL IVT reaction includes:

-

T7 RNA Polymerase

-

Transcription Buffer

-

ATP, GTP, CTP (e.g., 7.5 mM each)

-

N1-methylpseudouridine-5'-triphosphate (in place of UTP)

-

Linear DNA template (e.g., 1 µg)

-

(Optional) Cap analog (e.g., ARCA) for co-transcriptional capping[18]

-

Nuclease-free water

-

-

Incubation: The reaction is incubated at 37°C for 2-4 hours.[5]

-

DNase Treatment: The DNA template is removed by adding DNase I and incubating at 37°C for 15-30 minutes.[17]

-

Purification: The synthesized mRNA is purified using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit, to remove enzymes, unincorporated NTPs, and DNA fragments.[17]

-

Quality Control: The integrity and size of the mRNA are assessed using gel electrophoresis (e.g., Agilent Bioanalyzer), and the concentration is determined by spectrophotometry.[5]

Principle: The translational capacity of the modified mRNA is assessed in a cell-free system, such as rabbit reticulocyte lysate or wheat germ extract, which contains all the necessary components for protein synthesis.[19]

Detailed Methodology:

-

Reaction Setup: A typical reaction in a microfuge tube includes:

-

Cell-free lysate (e.g., Rabbit Reticulocyte Lysate)

-

Reaction Mix containing amino acids, ATP, and GTP

-

Modified mRNA template (e.g., 0.5-1 µg)

-

Nuclease-free water to the final volume

-

-

Incubation: The reaction is incubated at 30°C for 60-90 minutes.[20]

-

Analysis: The synthesized protein is quantified. If a reporter gene like luciferase or GFP is used, the protein can be quantified by measuring luminescence or fluorescence, respectively.[20] Alternatively, the protein can be visualized by SDS-PAGE and autoradiography if radiolabeled amino acids (e.g., ³⁵S-methionine) were included in the reaction.

Principle: The level of immune response triggered by the modified mRNA is measured by transfecting it into immune-competent cells and quantifying the resulting cytokine production.

Detailed Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a cell line like THP-1 monocytes are cultured under appropriate conditions.[5]

-

Transfection: The modified mRNA is complexed with a transfection reagent (e.g., a lipid nanoparticle formulation) and added to the cultured cells.[5]

-

Incubation: The cells are incubated for a period of 6-24 hours to allow for mRNA uptake, translation, and immune response.

-

Cytokine Quantification: The cell culture supernatant is collected, and the concentration of key inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6) is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.[5][16]

-

Gene Expression Analysis: The cells can be harvested to extract total RNA. The expression levels of immune-related genes can then be quantified using reverse transcription-quantitative PCR (RT-qPCR).[5][16]

Mandatory Visualizations

Caption: Molecular structures of Uridine, Pseudouridine, N1-Methylpseudouridine, and this compound.

Caption: Signaling pathways for unmodified vs. N1-Alkyl-Ψ modified mRNA.

Caption: Experimental workflow for synthesis and analysis of modified mRNA.

References

- 1. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]

- 2. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]

- 3. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modified mRNA synthesis beyond the classics - News Blog - Jena Bioscience [jenabioscience.com]

- 19. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. mRNAテンプレートを使用したin vitroタンパク質発現用プロトコル | Thermo Fisher Scientific - JP [thermofisher.com]

The Advent of N1-Ethylpseudouridine: A Technical Guide to its Discovery and Synthesis

FOR IMMEDIATE RELEASE

San Diego, CA – December 8, 2025 – The landscape of mRNA therapeutics has been significantly shaped by the introduction of modified nucleosides, with N1-methylpseudouridine (m1Ψ) playing a pivotal role in the success of COVID-19 vaccines. Building on this foundation, researchers have explored other N1-substituted pseudouridine analogs to further refine the properties of mRNA-based drugs. This technical guide provides an in-depth overview of the discovery and synthesis of a promising next-generation modification, N1-Ethylpseudouridine (e1Ψ), for researchers, scientists, and drug development professionals.

The exploration of N1-alkylated pseudouridine derivatives stems from the foundational discovery that modifying the uracil base in mRNA can dampen the innate immune response and enhance protein translation. While pseudouridine itself was a significant step forward, the addition of a methyl group at the N1 position in N1-methylpseudouridine was found to be even more effective at evading immune detection and boosting protein production. This has logically led to the investigation of other N1-alkyl substitutions, such as the ethyl group in this compound, to modulate these effects further. Companies like TriLink BioTechnologies have been at the forefront of synthesizing these novel modified nucleosides, including this compound-5'-Triphosphate, making them available for research and development in mRNA therapeutics.[1]

Synthesis of this compound and its Triphosphate

The synthesis of this compound-5'-Triphosphate (e1ΨTP) can be achieved through both chemical and chemoenzymatic pathways. These methods are analogous to those developed for its well-studied counterpart, N1-methylpseudouridine triphosphate (m1ΨTP).

Chemical Synthesis Pathway

A plausible chemical synthesis route begins with the commercially available nucleoside, pseudouridine (Ψ). The synthesis proceeds in two main stages: N1-ethylation of the pseudouridine base, followed by triphosphorylation at the 5'-hydroxyl group of the ribose sugar.

Stage 1: N1-Ethylation of Pseudouridine

The selective ethylation at the N1 position of the pseudouracil ring is a critical step. This can be achieved by reacting pseudouridine with a suitable ethylating agent, such as iodoethane or diethyl sulfate, in the presence of a base. Protection of the hydroxyl groups on the ribose sugar may be necessary to prevent side reactions.

Stage 2: Triphosphorylation

Following the successful N1-ethylation and deprotection of the ribose hydroxyls, the resulting this compound nucleoside is converted to its 5'-triphosphate form. A common and effective method for this transformation is the Yoshikawa protocol. This one-pot reaction typically involves the use of phosphorus oxychloride (POCl3) in a phosphate solvent, followed by the addition of a pyrophosphate salt.[2][3] The crude product is then purified using chromatographic techniques.

Experimental Protocol: Chemical Synthesis of this compound-5'-Triphosphate

-

Step 1: Protection of Ribose Hydroxyls (Optional but Recommended): Pseudouridine is reacted with an appropriate protecting group, such as an isopropylidene group, to protect the 2' and 3'-hydroxyls. The 5'-hydroxyl can be protected with a group like dimethoxytrityl (DMT).

-

Step 2: N1-Ethylation: The protected pseudouridine is dissolved in a suitable aprotic solvent (e.g., dimethylformamide) and treated with a base (e.g., sodium hydride) to deprotonate the N1 position. An ethylating agent (e.g., iodoethane) is then added, and the reaction is stirred at room temperature until completion.

-

Step 3: Deprotection: The protecting groups on the ribose are removed under appropriate conditions (e.g., acidic treatment for DMT and isopropylidene groups).

-

Step 4: Triphosphorylation (Yoshikawa Method): The unprotected this compound is dissolved in a trimethyl phosphate solvent and cooled. Phosphorus oxychloride is added dropwise, and the reaction is stirred at low temperature. A solution of pyrophosphate (as a tributylammonium salt) in DMF is then added, followed by quenching with a buffer.

-

Step 5: Purification: The final product, this compound-5'-Triphosphate, is purified by anion-exchange chromatography followed by desalting. The purity is typically assessed by HPLC.

Chemoenzymatic Synthesis Pathway

A more modern and often more efficient approach is the chemoenzymatic synthesis, which combines a chemical alkylation step with enzymatic phosphorylation steps. This method can offer higher yields and purity.

Experimental Protocol: Chemoenzymatic Synthesis of this compound-5'-Triphosphate

-

Step 1: Enzymatic Synthesis of Pseudouridine-5'-monophosphate (ΨMP): This step starts from the readily available and inexpensive precursor, uridine. A cascade of enzymes is used to convert uridine to ΨMP.

-

Step 2: Chemical N1-Ethylation of ΨMP: The enzymatically produced ΨMP is then chemically ethylated at the N1 position. This step is analogous to the chemical synthesis described above but is performed on the monophosphate.

-

Step 3: Enzymatic Phosphorylation to Triphosphate: The resulting this compound-5'-monophosphate (e1ΨMP) is then subjected to a two-step enzymatic phosphorylation cascade using specific kinases to generate the diphosphate (e1ΨDP) and subsequently the triphosphate (e1ΨTP).

Quantitative Data

The following table summarizes representative yields for the synthesis of N1-methylpseudouridine triphosphate, which are expected to be comparable for the synthesis of this compound triphosphate using similar methodologies.

| Synthesis Step | Starting Material | Product | Typical Yield (%) | Reference |

| Chemoenzymatic Route | ||||

| Uridine to Pseudouridine-5'-monophosphate | Uridine | Pseudouridine-5'-monophosphate (ΨMP) | ~95 | [Pfeiffer et al.] |

| N1-methylation of ΨMP | ΨMP | N1-Methylpseudouridine-5'-monophosphate | ~85 | [Pfeiffer et al.] |

| Enzymatic Phosphorylation to Triphosphate | m1ΨMP | N1-Methylpseudouridine-5'-triphosphate | ~83 | [Pfeiffer et al.] |

| Chemical Route (Yoshikawa Protocol) | ||||

| Triphosphorylation of Nucleoside | Nucleoside | Nucleoside-5'-triphosphate | Moderate | [2][3] |

Visualizing the Synthesis and Application

To better illustrate the processes involved, the following diagrams outline the synthesis pathways and the subsequent application of this compound in mRNA synthesis.

Conclusion

The development of this compound represents a logical and promising advancement in the field of mRNA therapeutics. Its synthesis, achievable through established chemical and emerging chemoenzymatic routes, allows for the production of highly pure material for research and clinical applications. As the demand for more sophisticated and effective mRNA-based drugs continues to grow, this compound and other novel modified nucleosides will undoubtedly play a crucial role in shaping the future of medicine. Further research into the specific effects of the N1-ethyl group on mRNA stability, translational efficiency, and immunogenicity will be critical in fully realizing its therapeutic potential.

References

The Core Distinctions: A Technical Guide to N1-Ethylpseudouridine and Pseudouridine in RNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of nucleoside modifications in enhancing the efficacy and safety of these novel modalities. Among the most pivotal of these modifications are pseudouridine (Ψ) and its derivatives. This technical guide provides an in-depth comparison of the basic properties of pseudouridine and the next-generation modified nucleoside, N1-Ethylpseudouridine (E¹Ψ), focusing on their impact on mRNA stability, translational efficiency, and immunogenicity.

Fundamental Physicochemical and Structural Properties

Pseudouridine (Ψ) is a naturally occurring isomer of uridine, distinguished by a C-C glycosidic bond between the C1' of the ribose sugar and the C5 of the uracil base, in contrast to the N1-C1' bond in uridine.[] This structural alteration imparts greater rotational freedom and conformational flexibility to the nucleoside.[] An additional hydrogen bond donor at the N1 position in pseudouridine enhances base stacking and stabilizes RNA secondary structures.[]

This compound (E¹Ψ) is a synthetic derivative of pseudouridine where an ethyl group is attached to the N1 position of the uracil base. This modification builds upon the advantageous properties of pseudouridine, primarily by further mitigating the innate immune recognition of synthetic mRNA. While detailed physicochemical data for this compound is not as extensively published as for its close analog, N1-methylpseudouridine (m¹Ψ), the available information indicates a trend of improved performance in key biological parameters.

The following table summarizes the core properties and effects of these modifications when incorporated into mRNA.

| Property | Pseudouridine (Ψ) | This compound (E¹Ψ) |

| Structure | Isomer of uridine with a C-C glycosidic bond. Possesses an additional H-bond donor at the N1 position.[] | N1-alkylated derivative of pseudouridine.[2] |

| mRNA Stability | Increases thermal stability of RNA duplexes and enhances resistance to nuclease degradation.[2][3] | Expected to confer at least comparable, if not superior, stability to pseudouridine due to the N1-alkylation. |

| Translational Efficiency | Enhances protein expression from mRNA compared to unmodified uridine.[2][4] | Demonstrates higher translational activity in cell-based assays compared to pseudouridine.[2] |

| Immunogenicity | Reduces activation of innate immune sensors like Toll-like receptors (TLRs) and PKR compared to uridine.[2][5] | Shows a significant reduction in innate immune translational shutdown and decreased cytotoxicity compared to pseudouridine.[2] |

| Transcriptional Yield | Generally well-incorporated during in vitro transcription. | Incorporation efficiency can be influenced by the size of the N1-substituent and may require sequence optimization.[2] |

Impact on mRNA Translation and Immunogenicity

The incorporation of pseudouridine into mRNA has been shown to enhance translational capacity by reducing the activation of Protein Kinase R (PKR), an enzyme that, when activated by foreign double-stranded RNA, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis.[2][5]

N1-substituted pseudouridine derivatives, including this compound, have demonstrated an even more pronounced effect on increasing protein expression. This is largely attributed to a more effective evasion of innate immune recognition.[2] While some N1-modifications might slightly reduce the intrinsic rate of protein translation in a cell-free system, this is significantly counteracted in a cellular context by the substantial reduction of the innate immune response that would otherwise inhibit translation.[2]

Quantitative Comparison of Modified mRNA Performance

The following data is based on studies of Firefly Luciferase (FLuc) mRNA containing various modifications, tested in the THP-1 monocyte cell line, a sensitive model for innate immune activation.

| mRNA Modification | Relative Luciferase Activity in THP-1 Cells (Compared to Ψ-mRNA) | Relative Cell Viability (MTT Assay) (Compared to WT-mRNA) |

| Wild-Type (Uridine) | Lower than Ψ-mRNA | Lower |

| Pseudouridine (Ψ) | Baseline | Lower than N1-substituted Ψ-mRNAs |

| This compound (E¹Ψ) | Higher than Ψ-mRNA, comparable to m¹Ψ-mRNA | Higher |

| N1-Methylpseudouridine (m¹Ψ) | Higher than Ψ-mRNA | Higher |

Note: This table is a qualitative summary based on the findings presented by Shin et al. at TriLink BioTechnologies.[2] Specific numerical values were not provided in the publicly available abstract.

Signaling Pathways and Experimental Workflows

Evasion of Innate Immune Sensing

The primary mechanism by which pseudouridine and its N1-alkylated derivatives enhance mRNA performance is by dampening the activation of innate immune pathways that detect foreign RNA. The diagram below illustrates this general principle.

Caption: Evasion of innate immune sensing by modified mRNA.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the synthesis and comparative evaluation of mRNAs containing pseudouridine versus this compound.

Caption: Workflow for synthesis and analysis of modified mRNA.

Detailed Experimental Protocols

Synthesis of this compound-5'-Triphosphate (E¹ΨTP)

The synthesis of N1-substituted pseudouridine triphosphates is a multi-step process that can be achieved through chemoenzymatic routes. A general outline is as follows:

-

Enzymatic Synthesis of Pseudouridine Monophosphate (ΨMP): This can be achieved through a biocatalytic cascade rearrangement of uridine.[6]

-

Protection of ΨMP: The ribose hydroxyl groups of ΨMP are protected (e.g., using acetonide) to ensure selective alkylation at the N1 position.[6]

-

N1-Ethylation: The protected ΨMP is selectively ethylated at the N1 position using an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions.

-

Deprotection: The protecting groups on the ribose are removed.

-

Enzymatic Phosphorylation Cascade: The resulting this compound monophosphate (E¹ΨMP) is converted to the triphosphate (E¹ΨTP) using a series of kinases. For instance, uridine 5'-monophosphate kinase and acetate kinase can be used in a cascade reaction to phosphorylate the monophosphate to the triphosphate, with ATP regeneration.[6]

-

Purification: The final E¹ΨTP product is purified using methods such as ion-exchange chromatography.

In Vitro Transcription (IVT) with Modified Nucleotides

This protocol outlines the synthesis of mRNA incorporating either ΨTP or E¹ΨTP.[2][5]

-

Template Preparation: A linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest (e.g., Firefly Luciferase) is prepared. For potentially problematic N1-substitutions, the uridine content of the coding sequence may be depleted by using synonymous codons to improve incorporation efficiency.[2]

-

IVT Reaction Setup: The following components are combined at room temperature in nuclease-free water:

-

T7 RNA Polymerase Buffer (10X)

-

ATP, GTP, CTP (100 mM stocks)

-

ΨTP or E¹ΨTP (100 mM stock)

-

Linearized DNA template (0.5-1.0 µg)

-

T7 RNA Polymerase

-

(Optional) Capping reagent (e.g., CleanCap™) for co-transcriptional capping.[2]

-

-

Incubation: The reaction is incubated at 37°C for 2-4 hours.

-

DNase Treatment: The DNA template is degraded by adding DNase I and incubating for an additional 15-30 minutes at 37°C.

-

Purification: The synthesized mRNA is purified using a suitable method, such as LiCl precipitation or silica-based spin columns, to remove unincorporated nucleotides, enzymes, and DNA fragments.

-

Quality Control: The integrity and concentration of the mRNA are assessed via gel electrophoresis and spectrophotometry.

Luciferase Expression Assay in THP-1 Cells

This protocol measures the translational output of the modified mRNA.[2][7]

-

Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics, maintaining a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

-

Cell Seeding: Seed THP-1 cells into a white, opaque 96-well plate at a density of approximately 25,000 cells per well in 50 µL of assay medium.

-

Transfection: The purified Ψ-mRNA or E¹Ψ-mRNA is complexed with a suitable transfection reagent (e.g., lipid nanoparticles) and added to the cells.

-

Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for a designated period (e.g., 6, 12, or 24 hours) to allow for mRNA translation.

-

Lysis and Luciferase Detection:

-

Equilibrate the plate to room temperature.

-

Add a one-step luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™) to each well. This reagent typically contains a cell lysis agent and the luciferin substrate.

-

Incubate at room temperature for 10-20 minutes to ensure complete cell lysis and stabilization of the luminescent signal.

-

-

Measurement: Measure the luminescence using a plate-reading luminometer. The relative light units (RLUs) are directly proportional to the amount of translated luciferase protein.

MTT Assay for Cell Cytotoxicity

This colorimetric assay assesses the impact of mRNA transfection on cell viability.[2][8][9]

-

Cell Seeding and Transfection: Follow steps 1-3 of the Luciferase Expression Assay protocol, typically in a clear 96-well plate.

-

Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

-

Addition of MTT Reagent: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently mix the plate and measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. Higher absorbance values correlate with a greater number of viable, metabolically active cells.

Conclusion

This compound represents a significant advancement over the foundational pseudouridine modification for therapeutic mRNA applications. By alkylating the N1 position, E¹Ψ more effectively dampens the innate immune response to in vitro-transcribed RNA, leading to reduced cytotoxicity and substantially higher levels of protein expression in a cellular context. While both modifications enhance the basic performance of mRNA compared to its unmodified counterpart, the superior profile of this compound and other N1-substituted derivatives makes them the preferred choice for the development of next-generation mRNA vaccines and therapeutics, where maximizing protein production and minimizing adverse effects are paramount. Further quantitative studies will continue to delineate the precise biophysical and pharmacological advantages of this important class of modified nucleosides.

References

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N 1‐Methylpseudouridine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. 2.7. Cell Viability Assay (MTT) [bio-protocol.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Biological significance of N1-alkylation of pseudouridine

An In-depth Technical Guide on the Biological Significance of N1-Alkylation of Pseudouridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1-alkylation of pseudouridine, particularly N1-methylpseudouridine (m1Ψ), has emerged as a critical modification in RNA biology, with profound implications for therapeutic applications. This modification, while occurring naturally in some non-coding RNAs, has gained significant attention for its role in enhancing the efficacy of synthetic messenger RNA (mRNA) therapeutics and vaccines. The incorporation of m1Ψ into in vitro transcribed (IVT) mRNA confers several advantageous properties, including increased protein expression, reduced immunogenicity, and enhanced stability. This technical guide provides a comprehensive overview of the biological significance of N1-alkylation of pseudouridine, with a focus on m1Ψ. It details the molecular mechanisms underlying its effects, presents quantitative data, outlines key experimental protocols, and provides visual representations of relevant pathways and workflows.

Introduction to Pseudouridine and N1-Methylpseudouridine

Pseudouridine (Ψ) is an isomer of uridine, where the uracil base is attached to the ribose sugar via a C-C glycosidic bond instead of the canonical N-C bond. This structural difference provides an additional hydrogen bond donor at the N1 position.[1][2] N1-methylpseudouridine (m1Ψ) is a derivative of pseudouridine where a methyl group is attached to the N1 position of the uracil base.[3] While pseudouridine is a widespread post-transcriptional modification in various RNAs, including tRNA, rRNA, and snRNA, the natural occurrence of m1Ψ is less common, having been identified in archaeal tRNAs and eukaryotic rRNAs.[3][4] The primary focus of this guide is on the synthetic incorporation of m1Ψ into mRNA and its biological consequences.

Core Biological Significance of N1-Methylpseudouridine in Synthetic mRNA

The substitution of uridine with N1-methylpseudouridine in synthetic mRNA has a multi-faceted impact on its biological properties, which are crucial for its therapeutic efficacy.

Enhanced Protein Expression

A primary advantage of incorporating m1Ψ into synthetic mRNA is the significant enhancement of protein translation.[5][6][7] This is attributed to several factors:

-

Increased Ribosome Density: m1Ψ-modified mRNA has been shown to have a higher density of ribosomes, suggesting more efficient translation initiation and/or elongation.[7][8]

-

Altered Translation Dynamics: The modification can lead to ribosome pausing at specific sites, which may facilitate productive interactions with the ribosome and increase the overall protein output.[8]

-

Evasion of Translational Repression: By reducing the innate immune response, m1Ψ-modified mRNA avoids the activation of pathways that would otherwise lead to a global shutdown of protein synthesis.[7]

Reduced Innate Immunogenicity

Unmodified single-stranded RNA (ssRNA) can be recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), leading to an inflammatory response that can be detrimental to the therapeutic goal. The incorporation of m1Ψ helps the synthetic mRNA to evade detection by key pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) 7 and 8, and RIG-I.[9] This evasion is thought to be due to the altered conformation of the m1Ψ nucleoside, which reduces its binding affinity to these receptors. The result is a significant reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IFN-β.[5][9]

Increased mRNA Stability

N1-methylpseudouridine contributes to the overall stability of the mRNA molecule, increasing its half-life within the cell.[10][11] This is achieved through:

-

Enhanced Base Stacking: The m1Ψ modification promotes more stable base stacking interactions within the RNA molecule, contributing to a more rigid and stable structure.[12]

-

Resistance to Nuclease Degradation: The increased structural stability makes the mRNA less susceptible to degradation by cellular ribonucleases.[11]

Impact on Translational Fidelity

While m1Ψ generally supports the faithful translation of the genetic code, some studies have indicated that it can have subtle effects on translational fidelity. The modification does not significantly alter the rate of cognate tRNA selection but can modulate the incorporation of near-cognate amino acids in a context-dependent manner.[13][14][15][16] Additionally, there is evidence that m1Ψ can induce +1 ribosomal frameshifting at certain "slippery sequences," which could lead to the production of off-target proteins.[17] However, other studies have found that m1Ψ-containing mRNA produces faithful protein products with no significant increase in miscoding compared to unmodified mRNA.[2]

Quantitative Data on the Effects of N1-Methylpseudouridine

The following tables summarize quantitative data from various studies, highlighting the impact of m1Ψ modification on protein expression, mRNA stability, and cytokine induction.

Table 1: Effect of m1Ψ on Protein Expression

| Cell Line/System | Reporter Gene | Fold Increase in Protein Expression (m1Ψ vs. Unmodified) | Reference |

| HEK293T | Luciferase | ~10-fold | [7] |

| Human fibroblast-like synoviocytes | EGFP | Qualitatively higher | [5] |

| Murine Splenocytes | Luciferase | Up to 50-fold | [6] |

| HEK 293 cells | SARS-CoV-2 Spike | Similar protein yields | [2] |

Table 2: Effect of m1Ψ on mRNA Stability

| System | Method | Observation | Reference |

| In vitro | Serum Incubation | Increased stability with higher m1Ψ modification ratio | [18] |

| In vitro | SHAPE-MaP | m1Ψ stabilizes mRNA structure | [19] |

| Eukaryotic parasite | N/A | Natural Ψ-containing mRNAs have increased half-life | [12] |

Table 3: Effect of m1Ψ on Cytokine Induction

| Cell Line | Cytokine | Fold Change (m1Ψ vs. Unmodified) | Reference |

| Human fibroblast-like synoviocytes | IL-6 | Suppressed | |

| Human fibroblast-like synoviocytes | TNF-α | Suppressed | [5] |

| 293T cells | RIG-I, RANTES, IL-6, IFN-β1, TNF-α | Significantly reduced mRNA levels | [9] |

| Murine Lymph Nodes | Various pro-inflammatory cytokines | Significantly lower induction |

Natural Biological Roles of N1-Alkylated Pseudouridine

While the focus of therapeutic applications is on synthetic mRNA, N1-methylpseudouridine is also found in nature, primarily in non-coding RNAs.

In Archaeal tRNA

In many archaea, N1-methylpseudouridine is found at position 54 in the T-loop of tRNA, where it replaces the ribothymidine found in bacteria and eukaryotes.[3][4][20] The enzyme responsible for this modification has been identified as a member of the COG1901 family of S-adenosylmethionine (SAM)-dependent methyltransferases.[3][4] While this modification is thought to contribute to the structural stability of tRNA, studies have shown that its absence does not lead to a discernible growth defect in some archaea, suggesting its role may be more subtle or condition-dependent.[3]

In Eukaryotic rRNA

N1-methylpseudouridine has also been identified in eukaryotic ribosomal RNA (rRNA).[21] Its presence in functionally important regions of the ribosome suggests a role in modulating ribosome structure and function, potentially influencing translational fidelity and efficiency.[21] The Nep1 protein, a member of the SPOUT-class of RNA methyltransferases, is responsible for the N1-methylation of a specific pseudouridine residue in the small ribosomal subunit RNA.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of N1-methylpseudouridine.

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.

Materials:

-

Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest.

-

T7 RNA Polymerase

-

RNase Inhibitor

-

Pyrophosphatase

-

NTP solution mix: ATP, GTP, CTP (final concentration 10 mM each)

-

N1-methylpseudouridine-5'-triphosphate (m1ΨTP) (final concentration 10 mM)

-

Transcription Buffer (5x): 200 mM Tris-HCl (pH 8.0), 150 mM MgCl₂, 10 mM Spermidine, 12.5 mM TCEP.

-

DNAse I

-

RNA purification kit or reagents (e.g., LiCl)

Procedure:

-

Reaction Setup: In an RNase-free microcentrifuge tube, combine the following reagents in the specified order at room temperature:

-

RNase-free water to a final volume of 20 µL.

-

4 µL of 5x Transcription Buffer.

-

2 µL of NTP/m1ΨTP mix.

-

1 µg of linearized DNA template.

-

1 µL of RNase Inhibitor.

-

1 µL of Pyrophosphatase.

-

1 µL of T7 RNA Polymerase.

-

-

Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 1-2 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purification: Purify the synthesized mRNA using a suitable method, such as a spin column-based RNA purification kit or lithium chloride precipitation, following the manufacturer's instructions.

-

Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by running a sample on a denaturing agarose gel or using a Bioanalyzer.

Dual-Luciferase Reporter Assay

This protocol is for quantifying the expression of a firefly luciferase reporter gene from a transfected m1Ψ-modified mRNA, with Renilla luciferase serving as an internal control for transfection efficiency.[1][5][22][23]

Materials:

-

Cells cultured in a 24-well plate.

-

m1Ψ-modified firefly luciferase mRNA.

-

Renilla luciferase mRNA (control).

-

Transfection reagent (e.g., Lipofectamine).

-

Opti-MEM or other serum-free medium.

-

Dual-Luciferase Reporter Assay System (e.g., from Promega), containing:

-

Passive Lysis Buffer (1x).

-

Luciferase Assay Reagent II (LAR II).

-

Stop & Glo® Reagent.

-

-

Luminometer.

Procedure:

-

Cell Transfection: a. One day before transfection, seed cells in a 24-well plate to achieve 60-80% confluency on the day of transfection. b. On the day of transfection, prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol. Typically, this involves diluting the mRNAs and the transfection reagent separately in serum-free medium, then combining them and incubating for 15-20 minutes at room temperature. c. Add the complexes to the cells and incubate for the desired period (e.g., 24 hours).

-

Cell Lysis: a. Aspirate the culture medium from the wells and wash the cells once with 1x PBS. b. Add 100 µL of 1x Passive Lysis Buffer to each well. c. Incubate at room temperature for 15 minutes on a rocking platform to ensure complete lysis.

-

Luciferase Assay: a. Transfer 20 µL of the cell lysate from each well into a separate well of a 96-well white, opaque-bottom plate. b. Add 100 µL of LAR II to the first well and measure the firefly luciferase activity immediately using a luminometer. c. Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity. d. Repeat for all samples.

-

Data Analysis: a. Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency. b. Compare the normalized luciferase activity of cells transfected with m1Ψ-modified mRNA to that of cells transfected with unmodified mRNA.

Mass Spectrometry for Detection of Ribosomal Frameshifting

This is a general outline for a proteomics approach to identify frameshifted protein products resulting from the translation of modified mRNA.[9][24][25][26]

Materials:

-

Cells transfected with the mRNA of interest.

-

Cell lysis buffer with protease inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

Reagents for protein digestion (e.g., trypsin).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Protein identification software.

Procedure:

-

Protein Extraction and Digestion: a. Lyse the transfected cells and quantify the total protein concentration. b. Take a known amount of protein from each sample and perform in-solution or in-gel digestion with trypsin to generate peptides.

-

LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by LC-MS/MS. The liquid chromatography step separates the peptides, and the tandem mass spectrometry step fragments the peptides and measures the mass-to-charge ratio of the fragments.

-

Data Analysis: a. Search the acquired MS/MS spectra against a custom protein database that includes the expected canonical protein sequence as well as all possible +1 and -1 frameshifted protein sequences. b. Identify peptides that uniquely match the predicted frameshifted protein sequences. c. Quantify the relative abundance of the frameshifted peptides compared to the canonical peptides to estimate the frequency of frameshifting.

Visualizations of Pathways and Workflows

Innate Immune Signaling Pathway for ssRNA

This diagram illustrates the signaling cascade initiated by the recognition of single-stranded RNA by Toll-like receptor 7 (TLR7) and how m1Ψ modification can help mRNA evade this detection.

Caption: Innate immune sensing of ssRNA via TLR7 and evasion by m1Ψ-modified mRNA.

Experimental Workflow for Functional Analysis of m1Ψ-Modified mRNA

This diagram outlines the key steps in the synthesis and functional characterization of m1Ψ-modified mRNA.

Caption: Workflow for synthesis and functional analysis of m1Ψ-modified mRNA.

Logical Relationship of m1Ψ Modification Effects

This diagram illustrates the cascading effects of incorporating N1-methylpseudouridine into synthetic mRNA.

Caption: Downstream consequences of N1-methylpseudouridine modification in synthetic mRNA.

Conclusion

The N1-alkylation of pseudouridine, particularly the use of N1-methylpseudouridine in synthetic mRNA, represents a significant advancement in RNA therapeutics. By enhancing protein expression, reducing immunogenicity, and increasing stability, m1Ψ modification has been instrumental in the success of mRNA-based vaccines and holds immense promise for a wide range of future therapeutic applications. A thorough understanding of its biological significance and the methods to assess its effects is crucial for researchers and developers in this rapidly evolving field. Continued research into the nuances of m1Ψ's impact on translation fidelity and its natural roles in other RNA species will further refine its application and potentially uncover new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. dlib.hust.edu.vn [dlib.hust.edu.vn]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Ribosomal frameshift - Wikipedia [en.wikipedia.org]

- 18. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Tuning the ribosome: The influence of rRNA modification on eukaryotic ribosome biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dual Luciferase Reporter Assay [molecularcloning.com]

- 23. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. On programmed ribosomal frameshifting: the alternative proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N1-Modified Pseudouridines for mRNA-Based Research and Therapeutics

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N1-modified pseudouridines, focusing on the extensively studied N1-Methylpseudouridine and the available information on N1-Ethylpseudouridine. These modified nucleosides are critical for the development of effective and safe mRNA-based technologies, including vaccines and therapeutics.

Physicochemical Properties

The incorporation of modified nucleosides like N1-Methylpseudouridine into messenger RNA (mRNA) has been a pivotal development in reducing the immunogenicity and enhancing the translational efficiency of synthetic mRNA. While N1-Methylpseudouridine is well-characterized, data for this compound is less readily available, particularly for the nucleoside form.

Table 1: Physicochemical Properties of N1-Methylpseudouridine

| Property | Value |

| CAS Number | 13860-38-3[1][2][3][4] |

| Molecular Formula | C₁₀H₁₄N₂O₆[1][3] |

| Molecular Weight | 258.23 g/mol [1][2][5] |

| Synonyms | m1Ψ, 1-Methylpseudouridine[1][3] |

Table 2: Physicochemical Properties of this compound and its Triphosphate

| Compound | Property | Value |

| This compound | CAS Number | Not available in searched documents |

| Molecular Weight | Not available in searched documents | |

| This compound-5'-Triphosphate | Molecular Formula | C₁₁H₁₉N₂O₁₅P₃ (free acid)[6] |

| Molecular Weight | 512.20 g/mole (free acid)[6] |

Signaling Pathways Modulated by N1-Methylpseudouridine

A primary advantage of substituting uridine with N1-Methylpseudouridine in synthetic mRNA is the significant reduction in the innate immune response. This is primarily achieved by evading recognition by endosomal Toll-like receptors (TLRs) and cytosolic Protein Kinase R (PKR).

Unmodified single-stranded RNA (ssRNA) can be recognized by TLR7 and TLR8 within endosomes, triggering a pro-inflammatory cytokine response. N1-methylpseudouridine modification sterically hinders the binding of mRNA to these receptors, thus dampening the immune activation.[][8][9]

Double-stranded RNA (dsRNA), a common byproduct of in vitro transcription, is a potent activator of PKR. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis. While N1-methylpseudouridine incorporation does not directly prevent PKR activation by dsRNA contaminants, the overall improved purity and reduced secondary structures of the mRNA product can lead to less PKR activation.

The phosphorylation of eIF2α by activated PKR inhibits its function in translation initiation, thereby halting protein synthesis. By using highly purified, N1-methylpseudouridine-modified mRNA, the activation of this pathway is minimized, ensuring robust protein expression.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and quality control of N1-Methylpseudouridine-modified mRNA.

This protocol outlines the steps for generating mRNA with complete substitution of uridine by N1-Methylpseudouridine using T7 RNA polymerase.

Materials:

-

Linearized plasmid DNA template with a T7 promoter

-

N1-Methylpseudouridine-5'-triphosphate (N1mΨTP)

-

ATP, CTP, GTP solutions

-

T7 RNA Polymerase

-

Transcription Buffer

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Template Preparation: The DNA template should be linearized downstream of the desired mRNA sequence and purified to remove any contaminants.[10] The template must contain a T7 promoter upstream of the sequence to be transcribed.[]

-

Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature in the specified order:

-

Incubation: Mix the reaction gently and incubate at 37°C for 2 to 4 hours.[13][14]

-

DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C.[14][15]

After transcription, the mRNA must be purified to remove enzymes, unincorporated nucleotides, and the digested DNA template.

Procedure (using a spin column-based kit):

-

Follow the manufacturer's protocol for the specific RNA purification kit.[15]

-

Typically, this involves adding a binding buffer to the transcription reaction, passing the mixture through a silica-membrane spin column, washing the column with wash buffers, and eluting the purified mRNA with nuclease-free water.[15]

-

For higher yield, the elution step can be repeated.[15]

Alternative Procedure (using magnetic beads):

-

For large-scale and automated purification, streptavidin-coated magnetic beads can be used with a biotinylated DNA template. After transcription, the template is removed by a magnet.[16][17]

-

The resulting mRNA can then be further purified using oligo(dT)-functionalized magnetic beads to isolate polyadenylated transcripts.[17]

Ensuring the integrity and purity of the synthesized mRNA is crucial for its downstream applications.

1. Quantification:

-

Measure the mRNA concentration using a spectrophotometer. An A260/A280 ratio of ~2.0 indicates pure RNA.[15]

2. Integrity Analysis:

-

Capillary Gel Electrophoresis (CGE): This is a high-resolution method to assess the size and integrity of the mRNA. The sample is run on a gel matrix, and the migration time is compared to an RNA ladder of known sizes to confirm the presence of a full-length product and the absence of significant degradation.[18][19]

-

Agarose Gel Electrophoresis: A simpler method to visualize the mRNA product and check for degradation. The mRNA is run on a denaturing agarose gel, and a sharp band at the expected size indicates high integrity.[15]

3. Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): Techniques like ion-pair reversed-phase HPLC can be used to assess the purity of the mRNA and detect impurities such as abortive transcripts.[13][20]

This guide provides a foundational understanding of N1-modified pseudouridines for their application in mRNA-based research and development. The provided protocols and pathway diagrams offer a practical starting point for scientists working in this innovative field.

References

- 1. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]

- 2. 1-Methylpseudouridine | C10H14N2O6 | CID 99543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. GSRS [precision.fda.gov]

- 6. N<sup>1</sup>-Ethylpseudouridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 8. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neb.com [neb.com]

- 12. Structure of the double‐stranded RNA‐binding domain of the protein kinase PKR reveals the molecular basis of its dsRNA‐mediated activation | The EMBO Journal [link.springer.com]

- 13. Characterisation and analysis of mRNA critical quality attributes using liquid chromatography based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sepax-tech.com.cn [sepax-tech.com.cn]

- 15. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Current Analytical Strategies for mRNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mRNA Purity Identification - Creative Biogene [creative-biogene.com]

The Solubility of N1-Ethylpseudouridine: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N1-Ethylpseudouridine, a critical modified nucleoside in the development of mRNA-based therapeutics. While specific quantitative solubility data for this compound is not extensively published, this document outlines the established methodologies for its determination, discusses the expected solubility based on related compounds, and details its role in modulating immune responses. Furthermore, this guide presents a typical experimental workflow for the integration of this compound into therapeutic development.

Introduction to this compound

This compound is a synthetic derivative of pseudouridine, the most abundant RNA modification in cellular RNA.[1] Like its close relative, N1-methylpseudouridine, this compound is incorporated into messenger RNA (mRNA) constructs to enhance their therapeutic potential.[2][3] The primary benefits of this modification are a reduction in the innate immunogenicity of the mRNA molecule and an increase in its translational efficiency.[2][4][5] These properties are crucial for the development of effective and safe mRNA vaccines and therapeutics.[6]

The core structural difference between uridine and pseudouridine is the nature of the glycosidic bond; in pseudouridine, the ribose sugar is attached to the C5 position of the uracil base, whereas in uridine, it is attached to the N1 position.[7] This C-C bond in pseudouridine provides greater rotational freedom.[7] The further addition of an ethyl group at the N1 position of the uracil base in this compound further modulates its chemical properties and its interaction with the cellular machinery.

Solubility of this compound: A Practical Approach

Expected Solubility Profile

Based on the general properties of nucleosides and related modified compounds like pseudouridine and N1-methylpseudouridine, the following qualitative solubility profile for this compound can be anticipated:

-

Aqueous Solubility: Pseudouridine is highly soluble in water.[1] The addition of the ethyl group in this compound may slightly decrease its aqueous solubility due to the introduction of a more hydrophobic moiety. However, it is expected to retain moderate to good solubility in aqueous buffers.

-

Polar Organic Solvents: Nucleosides generally exhibit solubility in polar organic solvents. It is anticipated that this compound will be soluble in solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For the related compound N1-Methylpseudouridine, a solubility of ≥ 2.5 mg/mL has been reported in a formulation containing 10% DMSO.

-

Nonpolar Organic Solvents: Solubility in nonpolar organic solvents is expected to be limited.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted, robust technique for determining the thermodynamic solubility of a compound.[8][9][10] The following protocol is adapted for the determination of this compound solubility.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, DMSO, ethanol, methanol)

-

Vials with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker.

-

Separate the undissolved solid from the saturated solution. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Draw the supernatant into a syringe and pass it through a syringe filter to remove any suspended particles. Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the clear, saturated filtrate and the standard solutions using a validated analytical method:

-

HPLC-UV: This is the preferred method for its specificity and sensitivity. The concentration of this compound in the filtrate is determined by comparing its peak area to a calibration curve generated from the standard solutions.

-

UV-Vis Spectrophotometry: If this compound has a distinct UV absorbance profile, this method can be used. The absorbance of the filtrate is measured at the wavelength of maximum absorbance (λmax), and the concentration is calculated using a calibration curve.

-

-

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

-

Table 1: Solubility Data for this compound (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25 | To be determined | To be determined |

| PBS (pH 7.4) | 37 | To be determined | To be determined |

| DMSO | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

Role in Modulating Innate Immune Signaling

A key function of incorporating this compound into mRNA is to dampen the innate immune response that is typically triggered by foreign RNA.[4] Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8, leading to a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.[11][12] This immune activation can lead to the degradation of the mRNA therapeutic and inhibition of protein translation.[13]

The presence of modified nucleosides like this compound within the mRNA sequence is thought to alter the molecule's conformation and its interaction with these TLRs, thereby evading immune recognition.[14][15] This leads to a more stable mRNA molecule and enhanced protein expression.

Caption: Toll-Like Receptor (TLR) Signaling Pathway and the effect of this compound.

Experimental Workflow for this compound in Drug Development

The development of an mRNA therapeutic incorporating this compound follows a structured workflow from initial synthesis to preclinical evaluation.

Caption: Experimental Workflow for this compound-Modified mRNA Therapeutics.

Workflow Stages:

-

Synthesis of this compound Triphosphate: The process begins with the chemical synthesis of the triphosphate form of this compound, which is the substrate for RNA polymerase.

-

In Vitro Transcription: The modified triphosphate is incorporated into the desired mRNA sequence during in vitro transcription using an RNA polymerase.

-

mRNA Purification and Characterization: The resulting mRNA is purified to remove unincorporated nucleotides and enzymes. Rigorous characterization is performed to assess its purity, integrity, concentration, and, importantly, its solubility characteristics as described in Section 2.

-

In Vitro Evaluation: The modified mRNA is tested in cell culture systems to confirm protein expression and to assess its immunogenic potential by measuring cytokine responses.

-

Formulation Development: The purified mRNA is encapsulated into a delivery vehicle, such as lipid nanoparticles (LNPs), to protect it from degradation and facilitate its uptake by target cells.

-

In Vivo Preclinical Studies: The formulated mRNA is evaluated in animal models to determine its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety profile.[16]

Conclusion

This compound is a valuable tool in the arsenal of mRNA therapeutics, offering the potential for enhanced efficacy and safety. While a comprehensive public database of its solubility in various solvents is yet to be established, this guide provides researchers with the necessary framework and experimental protocols to determine these critical parameters. Understanding the solubility of this compound, in conjunction with its role in modulating innate immunity, is essential for the successful development of the next generation of mRNA-based medicines.

References

- 1. Pseudouridine - Wikipedia [en.wikipedia.org]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]

- 4. N<sup>1</sup>-Ethylpseudouridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 5. neb.com [neb.com]

- 6. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudouridine | 1445-07-4 [chemicalbook.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Strategies for Preclinical PK Evaluation of mRNA-Based Therapeutics: mRNA Vaccines, mRNA Therapeutic Drugs, and Novel Excipients - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

The Impact of N1-Ethylpseudouridine on RNA Secondary Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of RNA therapeutics and vaccine development has been revolutionized by the use of modified nucleosides to enhance mRNA stability, translational efficiency, and to mitigate innate immune responses. While pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) have become cornerstone modifications, particularly highlighted by their use in COVID-19 mRNA vaccines, the exploration of other N1-alkylated pseudouridines is an active area of research. This technical guide focuses on N1-ethylpseudouridine (N1-eΨ), a less-studied but potentially significant modification. We delve into its anticipated effects on RNA secondary structure, drawing comparisons with its well-characterized counterparts, and provide an overview of the experimental methodologies required for its comprehensive analysis.

The Chemical Landscape: Uridine, Pseudouridine, and its N1-Alkylated Derivatives

The structural differences between uridine and its isomers, pseudouridine and N1-alkylated pseudouridines, are fundamental to their effects on RNA structure and function. Uridine, the canonical pyrimidine nucleoside in RNA, forms a standard N-glycosidic bond between the N1 of the uracil base and the C1' of the ribose sugar. In contrast, pseudouridine possesses a C-C glycosidic bond between C5 of the uracil base and the C1' of the ribose. This isomerization introduces an additional hydrogen bond donor at the N1 position.[1] N1-alkylated pseudouridines, such as N1-methylpseudouridine and this compound, feature an alkyl group at this N1 position.

References

Methodological & Application

Application Notes and Protocols for Incorporating N1-Ethylpseudouridine into mRNA using T7 Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly advanced by the incorporation of modified nucleosides, which enhance stability, increase translational efficiency, and reduce the innate immunogenicity of the molecule.[1][2] N1-methylpseudouridine (m1Ψ) has become a cornerstone in this field, notably for its role in the development of COVID-19 mRNA vaccines.[3][4] Building on this success, N1-Ethylpseudouridine (E1Ψ) presents a promising alternative, with the potential for similar or improved characteristics.

These application notes provide a detailed guide for the incorporation of this compound into mRNA transcripts using T7 RNA polymerase-mediated in vitro transcription (IVT). The provided protocols are designed to be a robust starting point for researchers developing mRNA-based therapeutics and vaccines.

Principle of this compound Incorporation

T7 RNA polymerase, a DNA-dependent RNA polymerase, is widely used for the in vitro synthesis of RNA.[5] The enzyme exhibits a broad tolerance for modified nucleotide triphosphates, allowing for the complete substitution of uridine triphosphate (UTP) with this compound-5'-triphosphate (E1Ψ-TP).[6][7] During transcription, T7 RNA polymerase recognizes E1Ψ-TP as a substrate and incorporates it into the nascent RNA strand opposite adenine residues in the DNA template.